molecular formula C13H18O B11966233 1-(3-Methylphenyl)cyclohexanol CAS No. 6957-08-0

1-(3-Methylphenyl)cyclohexanol

Cat. No.: B11966233
CAS No.: 6957-08-0
M. Wt: 190.28 g/mol
InChI Key: BUMLNDUUDOQELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Tolyl)cyclohexanol is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol, where a methyl group is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of 1-(m-Tolyl)cyclohexanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in 1-(m-Tolyl)cyclohexanol can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Halides, ethers

Scientific Research Applications

1-(m-Tolyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(o-Tolyl)cyclohexanol
  • 1-(p-Tolyl)cyclohexanol
  • Cyclohexanol

Comparison: 1-(m-Tolyl)cyclohexanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its ortho and para isomers, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and applications.

Properties

CAS No.

6957-08-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3

InChI Key

BUMLNDUUDOQELU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.